Isosorbide

Catalog No.
S530965
CAS No.
652-67-5
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isosorbide

CAS Number

652-67-5

Product Name

Isosorbide

IUPAC Name

(3S,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4+,5-,6-/m1/s1

InChI Key

KLDXJTOLSGUMSJ-JGWLITMVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Isosorbide; Devicoran; Hydronol; Ismotic; Isobide;

Canonical SMILES

C1C(C2C(O1)C(CO2)O)O

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O)O

The exact mass of the compound Isosorbide is 146.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40725. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sorbitol. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Isosorbide (1,4:3,6-dianhydro-D-glucitol) is a rigid, bicyclic diol derived from the double dehydration of sorbitol, a sugar alcohol produced from renewable resources like starch. Its V-shaped, fused-ring structure contains two secondary hydroxyl groups with different stereochemistry and reactivity, making it a valuable bio-based building block for polymers such as polyesters, polycarbonates, and polyurethanes. This unique molecular architecture imparts significantly increased glass transition temperature (Tg), thermal stability, and rigidity to polymers compared to those made with common aliphatic diols, positioning Isosorbide as a key monomer for creating high-performance, sustainable plastics.

Direct substitution of Isosorbide with its precursor, sorbitol, or with common linear diols like 1,4-butanediol (BDO) will lead to significant performance failure in applications requiring high thermal resistance and mechanical rigidity. Sorbitol, a flexible polyol, undergoes complex dehydration reactions at polymerization temperatures and lacks the rigid, bicyclic structure of Isosorbide, which is essential for achieving a high glass transition temperature (Tg). Flexible diols such as BDO produce polymers with inherently lower Tg and different mechanical properties. Furthermore, substituting Isosorbide with its ether derivative, Isosorbide Dimethyl Ether, is non-viable for polymerization as the reactive hydroxyl groups are capped, rendering it a solvent rather than a monomer. Therefore, specifying Isosorbide (CAS: 652-67-5) is critical for synthesizing polymers with targeted high-temperature performance and stiffness.

Superior Elevation of Glass Transition Temperature (Tg) in Polyesters Compared to Commodity Diols

Incorporating Isosorbide into poly(butylene terephthalate) (PBT) dramatically increases the material's glass transition temperature (Tg), a critical parameter for thermal resistance. In a direct comparison, replacing just 6 mol% of 1,4-butanediol (BDO) with Isosorbide in a PBT copolyester raises the Tg by 10-12°C. Increasing the Isosorbide content to 50 mol% elevates the Tg to 100°C, a substantial improvement over the approximate 45°C Tg of standard PBT. This demonstrates Isosorbide's superior efficacy in enhancing the thermal performance of polyesters versus traditional linear diols.

Evidence DimensionGlass Transition Temperature (Tg) of PBT Copolyester
Target Compound Data100°C (with 50 mol% Isosorbide)
Comparator Or BaselineStandard PBT (0% Isosorbide): ~45°C
Quantified DifferenceIncrease of ~55°C
ConditionsCopolycondensation of Isosorbide, 1,4-butanediol, and terephthaloyl chloride.

This enables the formulation of bio-based polyesters suitable for high-temperature applications like hot-fill packaging and automotive components, where standard PBT would fail.

Enhanced Thermal Stability in Polyurethanes vs. 1,4-Butanediol (BDO)

When used as a chain extender in polyurethanes (PUs), Isosorbide confers significantly different thermal properties compared to the industry-standard 1,4-butanediol (BDO). A comparative study on PUs synthesized with MDI diisocyanate showed that the incorporation of Isosorbide units led to notable changes in glass transition temperature (Tg), melting temperature (Tm), and degradation temperature (Td) versus the analogous polyurethane made entirely with BDO. Specifically, substituting BDO with Isosorbide in MDI-based thermoplastic polyurethanes was found to slightly increase the Tg and melting temperatures of the hard segments.

Evidence DimensionThermal Transition Temperatures (Tg, Tm, Td)
Target Compound DataSignificantly altered Tg, Tm, and Td in MDI-based polyurethanes
Comparator Or BaselinePolyurethane made with 1,4-butanediol (BDO) as the sole diol
Quantified DifferenceQualitatively significant changes; specific values depend on the full formulation.
ConditionsSolution polymerization of linear polyurethanes from MDI diisocyanate and either Isosorbide or 1,4-butanediol.

Selecting Isosorbide over BDO allows for the creation of polyurethanes with a higher service temperature and tailored thermal degradation profiles, crucial for durable coatings and elastomers.

Processability Advantage: Favorable Dehydration Kinetics from Sorbitol Precursor

Isosorbide is produced via a two-step dehydration of sorbitol, first to 1,4-sorbitan and then to Isosorbide. Kinetic studies show that the rate of the first dehydration (sorbitol to 1,4-sorbitan) is faster than the second (1,4-sorbitan to Isosorbide). This kinetic profile is advantageous for manufacturing, as it allows for the selective production of Isosorbide by controlling reaction temperature and time, with maximum yields achievable around 57-77% under optimized conditions. This contrasts with the direct use of sorbitol in polymerization, where uncontrolled side reactions and by-products would occur at high temperatures.

Evidence DimensionReaction Pathway Yield
Target Compound DataMaximum calculated yield of 57% at 590 K; reported yields of 77% with acid catalysis.
Comparator Or BaselineDirect use of sorbitol in high-temperature polymerization (not viable)
Quantified DifferenceEnables high-yield synthesis of a stable, rigid diol from a flexible polyol precursor.
ConditionsSorbitol dehydration in high-temperature liquid water or with acid catalysis.

This established and kinetically favorable synthesis route makes Isosorbide a reliable and reproducible bio-based monomer, ensuring consistent quality for industrial-scale polymer production.

High-Temperature Resistant, Bio-Based Polyesters (PET/PBT Analogs)

For applications requiring higher heat deflection temperatures than standard PET or PBT, such as hot-fill containers, reusable food-contact items, or automotive interior parts. The evidence shows Isosorbide is a highly effective monomer for increasing the glass transition temperature (Tg) of polyesters, directly translating to improved performance at elevated temperatures.

BPA-Free, High-Performance Polycarbonates

As a direct, bio-based replacement for Bisphenol A (BPA) in the synthesis of polycarbonates for optical lenses, electronic displays, and medical devices. Isosorbide-based polycarbonates not only eliminate the health concerns associated with BPA but also offer enhanced properties like improved UV resistance, scratch resistance, and heat resistance.

Durable Polyurethane Coatings and Elastomers

In formulations for polyurethane coatings, foams, and elastomers where improved thermal stability and hardness are required. Using Isosorbide as a chain extender in place of 1,4-butanediol results in polyurethanes with a higher Tg and modified thermal degradation profile, leading to more durable and heat-resistant end products.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; Dry Powder, Liquid

Color/Form

CRYSTALS

XLogP3

-1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

146.05790880 Da

Monoisotopic Mass

146.05790880 Da

Heavy Atom Count

10

Appearance

Solid powder

Melting Point

60-63
61-64 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WXR179L51S

Drug Indication

Isosorbide was previously indicated for temporary reduction of intraocular pressure and used to interrupt an acute glaucoma attack, however, this is not a currently approved indication. Refer to [isosorbide mononitrate] and [isosorbide dinitrate] drug entries for more isosorbide indications.
FDA Label
Porje initiated the research on isosorbide in Stockholm, and the drug was marketed in Sweden in 1946. Isosorbide dinitrate was synthesized in the United States in the 1950s by Harris and colleagues. After introducing isosorbide, its popularity temporarily decreased as Needleman and his colleagues questioned its efficacy as it underwent extensive biotransformation in the liver. This opinion changed after a few years, and now it gained worldwide acceptance. Isosorbide belongs to the nitrate group of medications that acts by releasing nitric oxide (N0), thereby causing vasodilation. Isosorbide is available in two forms: isosorbide mononitrate and isosorbide dinitrate.

Therapeutic Uses

Diuretics, Osmotic
...IS ORAL OSMOTIC AGENT USED FOR EMERGENCY TREATMENT OF ACUTE ANGLE-CLOSURE GLAUCOMA & OTHER CONDITIONS IN WHICH RAPID REDUCTION IN INTRAOCULAR PRESSURE & VITREOUS VOLUME IS INDICATED.
ISOSORBIDE PRODUCES MORE SIGNIFICANT DIURESIS THAN GLYCERIN & CATHETERIZATION MAY BE NECESSARY.
USE OF ISOSORBIDE STUDIED IN 23 CHILDREN WITH MYELODYSPLASIA & HYDROCEPHALUS. HEAD GROWTH RATE SIGNIFICANTLY DECR IN 18 PATIENTS. CEREBROSPINAL FLUID FLOW DECR BY 50% IN 12 ISOSORBIDE TRIALS. DRUG IS OF BENEFIT FOR TEMPORARY USE PRIOR TO INSERTION OF MECHANICAL SHUNT SYSTEM.
For more Therapeutic Uses (Complete) data for ISOSORBIDE (8 total), please visit the HSDB record page.

Pharmacology

Isosorbide is an organic nitrate with vasodilator activity. Isosorbide relaxes vascular smooth muscle by formation of the free radical nitric oxide (NO), which is identical to the endothelium-derived relaxing factor (EDRF). NO activates guanylyl cyclase, thereby increasing the synthesis of cGMP within smooth muscle. Elevated cGMP levels in smooth muscle activate cGMP-dependent kinase activity that leads to release of sequestered Ca2+. In turn, free Ca+ triggers dephosphorylation of light chain myosin and relaxation of peripheral arteries and veins. In addition isosorbide relaxes coronary arteries, thereby increasing the blood circulation through the ischemic area.

MeSH Pharmacological Classification

Diuretics, Osmotic

Mechanism of Action

Isosorbide causes vascular relaxation, reducing systolic ophthalmic artery pressure (SOAP), systolic ocular perfusion pressure (SOPP).

Other CAS

652-67-5

Absorption Distribution and Excretion

Isosorbide is rapidly absorbed after oral administration. Refer to [isosorbide mononitrate] for detailed absorption information.
IN DOGS, 5.5 MILLIMOLES/KG IV CAUSED LESS SOLUTE EXCRETION THAN AN EQUIMOLAR DOSE OF MANNITOL. THE DISTRIBUTION SPACE OF LABELED ISOSORBIDE WAS 54% OF BODY WT IN INTACT & NEPHRECTOMIZED DOGS. PROXIMAL TUBULAR REABSORPTION OF ISOSORBIDE WAS PROBABLY PASSIVE.

Wikipedia

Isosorbide

Biological Half Life

TEN NORMAL MALES RECEIVED 0.25-1.5 G/KG ISOSORBIDE. DOSE RESPONSE EFFECTS ON WATER & OSMOLAR EXCRETION STATISTICALLY SIGNIFICANT. IN 9 VOLUNTEERS, ORALLY ADMIN ISOSORBIDE APPEARED RAPIDLY IN PLASMA & EXCRETED IN URINE WITH MEAN DISAPPEARANCE HALF-LIFE OF 8 HR.
ISOSORBIDE WAS RAPIDLY ABSORBED BY HUMANS FOLLOWING ORAL ADMIN & WAS EXCRETED UNCHANGED VIA KIDNEY WITH A MEAN DISAPPEARANCE T/2 OF APPROX 7 HR. IT INCREASED URINE VOLUME, CREATININE CLEARANCE, & SODIUM & CHLORIDE EXCRETION.
RABBITS GIVEN ORAL DOSES OF 2 G/KG FOR 1-7 DAYS HAD EST EXCRETION T/2 OF LESS THAN 6 HR IN ALL EYE TISSUE. PEAK LEVEL & EXCRETION T/2 WAS SIMILAR IN DAMAGED & UNDAMAGED EYE TISSUE, EXCEPT IN LENS OF DAMAGED EYES IN WHICH EXCRETION T/2 WAS SHORTER THAN OF NORMAL EYES.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

PREPARED BY ACID DEHYDRATION OF D-GLUCITOL: HAWORTH, WIGGINS, BRITISH PATENT 600,870 (1948). PURIFICATION: HARTMANN, US PATENT 3,160,641 (1964 TO ATLAS CHEM INDUSTRIES).

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Plastics Material and Resin Manufacturing
D-Glucitol, 1,4:3,6-dianhydro-: ACTIVE
A POLYOL WITH HYDROXYL GROUP ATTACHED TO EACH OF TWO CIS-ORIENTED SATURATED FURAN RINGS.

Dates

Last modified: 08-15-2023
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